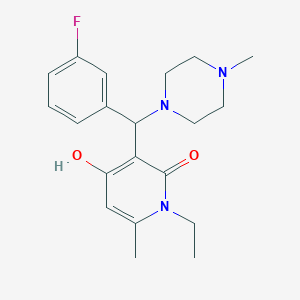

1-ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

The compound 1-ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one belongs to the pyridin-2-one class of heterocyclic molecules, characterized by a six-membered aromatic ring containing one nitrogen atom and a ketone group. Key structural features include:

- 1-ethyl group: Enhances lipophilicity and may influence metabolic stability.

- 3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl) substituent: Combines a fluorinated aromatic ring with a methyl-substituted piperazine moiety, likely contributing to receptor-binding interactions.

- 4-hydroxy and 6-methyl groups: Polar hydroxyl group improves solubility, while the methyl group modulates steric effects.

Structural elucidation of such compounds often employs X-ray crystallography, with programs like SHELXL widely used for refinement .

Properties

IUPAC Name |

1-ethyl-3-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2/c1-4-24-14(2)12-17(25)18(20(24)26)19(15-6-5-7-16(21)13-15)23-10-8-22(3)9-11-23/h5-7,12-13,19,25H,4,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGTYLVJNFMAEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the pyridinone core: This step often involves the condensation of an appropriate aldehyde with an amine, followed by cyclization.

Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

Attachment of the piperazine moiety: This step usually involves the alkylation of piperazine with a halogenated intermediate.

Final modifications: The ethyl and methyl groups are introduced through alkylation reactions, and the hydroxy group is typically added via a hydroxylation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, efficient purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the fluorophenyl group or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles for substitution: Amines, thiols, and alkoxides.

Major Products:

Oxidation products: Ketones or carboxylic acids.

Reduction products: De-fluorinated compounds or alcohols.

Substitution products: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

1-Ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to a receptor on the cell surface, triggering a signaling pathway that results in a therapeutic effect.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridin-2-one Derivatives

*Inferred from structural similarity to .

†Estimated based on analogs.

Key Observations

Halogen Substitutions: Replacing the 3-fluorophenyl group in the target compound with a 3-chlorophenyl group () increases molecular weight by ~66.5 Da due to chlorine’s higher atomic mass, which may enhance steric hindrance or alter electronic properties .

Piperazine Modifications :

- The 4-methylpiperazine in the target compound is less polar than the 4-(2-hydroxyethyl)piperazine in , which introduces a hydrophilic hydroxy group, likely improving aqueous solubility .

- Substituting with 4-(4-fluorophenyl)piperazine () adds a bulkier aromatic group, increasing molecular weight and possibly enhancing π-π stacking interactions .

Alkyl Chain Variations :

- The 2-methoxyethyl group in introduces ether functionality, enhancing flexibility and oxygen-mediated hydrogen bonding compared to the target’s ethyl group .

Biological Activity

1-ethyl-3-((3-fluorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a pyridine core substituted with a hydroxy group, an ethyl group, and a piperazine moiety, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the central nervous system (CNS). Notably, it has been studied for its effects on excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the brain.

1. Interaction with EAATs

Research indicates that the compound exhibits positive allosteric modulator (PAM) activity at EAAT2, enhancing glutamate uptake. This is significant as dysregulation of glutamate is implicated in various neurological disorders.

Table 1: EAAT Activity Profile

| Compound | EAAT1 Activity (EC50) | EAAT2 Activity (EC50) | EAAT3 Activity |

|---|---|---|---|

| This compound | Inactive | 2.24 ± 1 nM | Inactive |

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound helps elucidate how modifications to its structure can enhance or diminish its biological activity. For instance, replacing the piperazine ring or altering substituents on the pyridine core can significantly impact potency and selectivity.

Case Study: Analog Synthesis

A series of analogs were synthesized to explore variations in the piperazine substituent. Notably, compounds with smaller or more polar substituents showed improved activity at EAAT2 while maintaining selectivity over other EAAT subtypes.

Pharmacological Implications

The modulation of glutamate transporters by this compound suggests potential therapeutic applications in treating conditions such as epilepsy, depression, and neurodegenerative diseases. The ability to enhance glutamate uptake could mitigate excitotoxicity associated with these disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.